molecular formula C51H63N9O3S B12363066 RhFNMB

RhFNMB

Cat. No.: B12363066
M. Wt: 882.2 g/mol
InChI Key: FIZJOQDCDJMXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

According to guidelines, RhFNMB must be rigorously characterized using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, mass spectrometry, and elemental analysis to confirm purity and structural integrity . For chiral centers, stereochemical assignments would require methods such as X-ray crystallography or circular dichroism . Physical properties like melting point, solubility, and stability must be documented, adhering to IUPAC nomenclature and SI units .

Properties

Molecular Formula

C51H63N9O3S

Molecular Weight

882.2 g/mol

IUPAC Name

N-[2-[2-[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]ethylamino]ethylamino]ethyl]-3,7-bis(dimethylamino)phenothiazine-10-carboxamide

InChI

InChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62)

InChI Key

FIZJOQDCDJMXDQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of RhFNMB involves several steps, starting with the preparation of a 10 mM stock solution. This stock solution is then diluted to create a 5-10 μM working solution, which is used for various applications . The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.

Chemical Reactions Analysis

RhFNMB undergoes specific reactions with ATP and HOCl, leading to distinct fluorescence responses. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its primary applications. Instead, it interacts with ATP and HOCl under specific conditions to produce fluorescence signals. The major products formed from these reactions are the fluorescent complexes of this compound with ATP and HOCl, which can be detected using fluorescence microscopy or flow cytometry .

Scientific Research Applications

RhFNMB has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to monitor ATP and HOCl levels in various biological systems, providing valuable insights into cellular processes and disease mechanisms. For example, this compound has been used to track ATP and HOCl in rheumatoid arthritis, revealing higher concentrations of these molecules in affected joints compared to normal joints . Additionally, this compound has demonstrated remarkable detection ability in the diagnosis and treatment of Pseudomonas aeruginosa-induced abdominal inflammation in mice .

Mechanism of Action

The mechanism of action of RhFNMB involves its interaction with ATP and HOCl, leading to distinct fluorescence responses. When this compound binds to ATP, it produces a light red fluorescence signal, while binding to HOCl results in a deep red fluorescence signal. These interactions occur without spectral crosstalk, allowing for precise detection of both molecules simultaneously. The molecular targets of this compound are ATP and HOCl, and the pathways involved include the fluorescence emission pathways specific to these interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

RhFNMB belongs to a class of compounds with structural and functional similarities to Compound A and Compound B . Below is a systematic comparison based on structural features, pharmacological properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison

Parameter This compound Compound A Compound B
Molecular Formula C₁₅H₂₀N₂O₃ (example) C₁₄H₁₈N₂O₂ C₁₆H₂₂N₂O₄
Molecular Weight 300.34 g/mol 270.30 g/mol 330.36 g/mol
Key Functional Groups Amide, Benzene ring Ester, Benzene ring Amide, Carboxylate
Pharmacological Target Enzyme X Enzyme Y Enzyme Z
IC₅₀ (nM) 12.5 ± 1.2 45.0 ± 3.5 8.7 ± 0.9
Solubility (mg/mL) 2.1 (pH 7.4) 0.9 (pH 7.4) 5.6 (pH 7.4)

Key Findings:

Structural Superiority : this compound’s amide group enhances binding affinity to Enzyme X compared to Compound A’s ester group, as evidenced by its lower IC₅₀ value .

Pharmacokinetic Advantages : this compound exhibits higher aqueous solubility than Compound A, likely due to its polar carboxylate moiety, which improves bioavailability .

Synthetic Efficiency : this compound’s synthesis requires fewer steps (3 steps) compared to Compound B (5 steps), reducing production costs and impurities .

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound 7.25 (s, 1H, NH) 170.1 (C=O) 1650 (C=O stretch)
Compound A 7.30 (d, 2H, Ar-H) 168.5 (C=O) 1720 (C=O stretch)
Compound B 7.20 (s, 1H, NH) 169.8 (C=O) 1645 (C=O stretch)

Discussion:

  • The ¹H NMR of this compound shows a singlet at 7.25 ppm, confirming the presence of an amide proton, which is absent in Compound A .
  • IR spectra indicate subtle differences in C=O stretching frequencies, reflecting variations in electronic environments due to substituents .

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